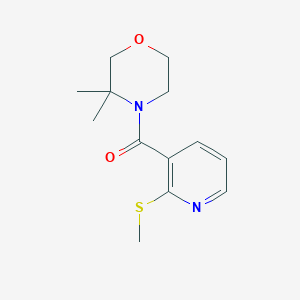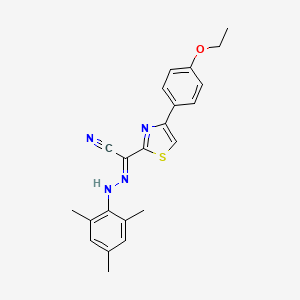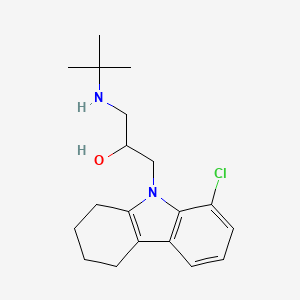![molecular formula C15H12N4O B2558908 1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone CAS No. 241132-34-3](/img/structure/B2558908.png)
1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors
The study of pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as selective aldose reductase inhibitors with antioxidant activity. These compounds, particularly those with a phenol or catechol moiety, have shown inhibitory potency in the micromolar/submicromolar range. The presence of hydroxyl groups in specific positions significantly enhances their inhibitory effects, while the lengthening of the side chain or methylation of the hydroxyls reduces activity. The compounds' antioxidant properties are notable, with catechol derivatives displaying the best activity. Docking simulations have supported the observed structure-activity relationships .
Synthesis of Benzimidazo[1,2-a]pyrimidin-2-one Derivatives
The synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one has been achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate. This has enabled the creation of novel phenylazopyrimidone dyes, which have been characterized using various spectroscopic techniques. The study of these compounds under different pH levels and solvents has provided insights into their absorption abilities, influenced by the presence of electron-withdrawing or electron-donating groups .
Novel Polyimides from Pyridine-Containing Aromatic Diamine
A new pyridine-containing aromatic diamine monomer has been synthesized, leading to the creation of novel aromatic polyimides. These polyimides exhibit high solubility in polar solvents and can be converted into transparent, flexible films. They demonstrate excellent thermal stability, with high glass transition temperatures and significant weight retention at elevated temperatures. The mechanical properties of these polyimides are outstanding, and they are predominantly amorphous .
Pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-inflammatory Agents
The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones has been explored for their potential as analgesic and anti-inflammatory agents. These compounds have shown significant activity in this regard, with lower ulcer indices compared to traditional drugs like aspirin and diclofenac. Their reactivity with various reagents has been studied, and the compounds have been characterized by spectroscopic means .
Transparent Polyimides with Pyrimidine and Pyridine Moieties
The synthesis of polyimides containing pyrimidine or pyridine moieties has been investigated to understand their structure-property relationships. These polyimides are highly soluble, strong, and transparent, with low UV-visible absorption cut-off wavelengths. They exhibit high glass transition temperatures and thermal stability, with low moisture absorption and excellent mechanical properties. The coefficients of thermal expansion for these polyimides have been determined .
Enaminones Derived from Phenylhydroxymethylidene-pyrrolidine-trione
The reaction of phenylhydroxymethylidene-pyrrolidine-trione with difunctional bases has led to the formation of tautomeric Schiff bases and enaminones. These compounds have shown the ability to undergo transamination at the enaminone moiety, which could be of interest for further chemical transformations .
Synthesis and Reactions of Pyrido[1,2-a]pyrimidin-4-ones
A series of pyrido[1,2-a]pyrimidin-4-ones has been synthesized through the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters. The hydrogenation of these compounds has yielded tetrahydropyridopyrimidinones, and thermal treatment has produced naphthyridin-4-ones. The study also explored the exchange of oxo to thio groups, which was successful in substrates without substitution at C-6 .
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines, structurally similar to 1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone, have been investigated for their potential anticancer and anti-inflammatory properties. Notably, a series of novel pyrazolopyrimidines derivatives demonstrated significant cytotoxic activities against cancer cell lines, such as HCT-116 and MCF-7, and also showed notable 5-lipoxygenase inhibition activities, pointing towards potential anti-inflammatory applications (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
Certain pyrimidine derivatives, like this compound, have exhibited significant antibacterial and antifungal activities. For instance, pyrimidine salts synthesized with chloranilic and picric acids showed promising in vitro antibacterial and antifungal properties, with some compounds displaying potent inhibition against microbial growth (Mallikarjunaswamy et al., 2013).
Anti-angiogenic and DNA Cleavage Activities
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives indicated their ability to inhibit in vivo angiogenesis effectively, as observed in the chick chorioallantoic membrane (CAM) model. Additionally, these derivatives exhibited distinct DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Quantum Chemical and DFT Studies
Pyrimidine derivatives have also been the subject of quantum chemical and density functional theory (DFT) studies to understand their molecular properties better. Such studies provide valuable insights into the electronic structure and reactivity of these compounds, essential for designing drugs with enhanced efficacy and safety profiles (Saracoglu et al., 2020).
properties
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)phenyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-17-8-5-14(18-15)11-1-3-12(4-2-11)19-9-6-13(20)7-10-19/h1-10H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWXBSJNGHLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)
![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)

![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)
![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)
![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)